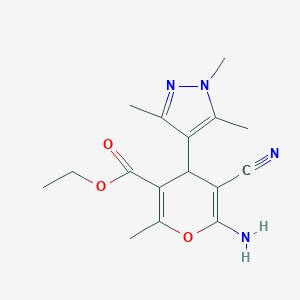
ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is a chemical compound with various applications in scientific research. This compound is also known as ethyl 6-amino-5-cyano-2-methyl-4-(3,5,5-trimethyl-1H-pyrazol-1-yl)-4H-pyran-3-carboxylate. It is a pyran-based compound that has been synthesized using different methods. The compound has been used in various scientific studies to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory and cancer pathways. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in inhibiting the growth of cancer cells and inhibiting the activity of various viruses. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate. One of the directions is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, future studies can focus on investigating the compound's pharmacokinetics and toxicity to determine its safety and efficacy as a drug candidate.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been reported in several studies. One of the most common methods involves the reaction of ethyl 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxopyrrolidine-3-carboxylate with cyanoacetic acid in the presence of triethylamine. The reaction is carried out in refluxing ethanol for several hours, and the resulting product is purified using column chromatography. The yield of the product is reported to be around 70-80%.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been used in various scientific studies as a potential drug candidate for the treatment of various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has been tested against different cancer cell lines and has shown promising results in inhibiting their growth. The compound has also been tested against various viruses, including HIV, and has shown inhibitory activity against them.
Propriétés
Formule moléculaire |
C16H20N4O3 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethylpyrazol-4-yl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H20N4O3/c1-6-22-16(21)13-10(4)23-15(18)11(7-17)14(13)12-8(2)19-20(5)9(12)3/h14H,6,18H2,1-5H3 |
Clé InChI |
HZCMUGSTNYDNLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(N(N=C2C)C)C)C#N)N)C |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=C(N(N=C2C)C)C)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
![N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B280036.png)
![4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B280040.png)
![N-(2-chlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B280041.png)
![1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280043.png)
![1-ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280045.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B280051.png)

![2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280054.png)
![Methyl 4-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]benzoate](/img/structure/B280055.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide](/img/structure/B280056.png)
![N-(2-chlorobenzyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280057.png)